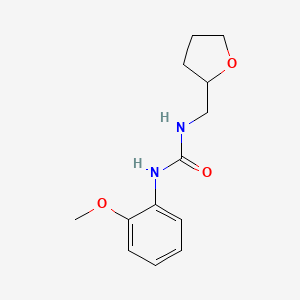acetate](/img/structure/B5308026.png)
methyl [4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl](phenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl](phenyl)acetate, also known as MPHP-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. This compound is structurally similar to other synthetic cannabinoids, such as JWH-018 and AM-2201, and is often used as a research chemical. In
Mecanismo De Acción
Methyl [4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl](phenyl)acetate acts as a full agonist of the CB1 and CB2 receptors in the endocannabinoid system. This system plays a crucial role in regulating a variety of physiological processes, including pain, appetite, mood, and memory. When this compound binds to these receptors, it produces a range of effects, including the release of dopamine, a neurotransmitter associated with pleasure and reward.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to other synthetic cannabinoids. It has been found to produce a range of effects, including euphoria, relaxation, altered perception, and increased heart rate and blood pressure. However, the long-term effects of this compound on the human body are not well understood, and further research is needed to determine its safety and potential risks.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using methyl [4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl](phenyl)acetate in lab experiments include its relatively low cost, ease of synthesis, and availability. However, the limitations of using this compound include its potential toxicity and lack of research on its long-term effects. Researchers should exercise caution when using this compound in lab experiments and follow appropriate safety protocols.
Direcciones Futuras
There are many future directions for research on methyl [4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl](phenyl)acetate. One area of interest is investigating its potential therapeutic effects, particularly in the treatment of pain and other medical conditions. Additionally, further research is needed to determine its safety and potential risks, particularly in the long term. Finally, researchers should explore alternative synthesis methods for this compound that are safer and more environmentally friendly.
Métodos De Síntesis
The synthesis of methyl [4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl](phenyl)acetate involves the reaction between 4-hydroxy-4-(5-methylpyridin-2-yl)piperidine and phenylacetyl chloride in the presence of a base, such as triethylamine. This reaction results in the formation of this compound as a white crystalline powder, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
Methyl [4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl](phenyl)acetate is primarily used as a research chemical to investigate its psychoactive effects on the human body. It is often used as a substitute for other synthetic cannabinoids that have been banned or restricted in various countries. This compound has been found to have similar effects to other synthetic cannabinoids, such as JWH-018 and AM-2201, including euphoria, relaxation, and altered perception.
Propiedades
IUPAC Name |
methyl 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]-2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-15-8-9-17(21-14-15)20(24)10-12-22(13-11-20)18(19(23)25-2)16-6-4-3-5-7-16/h3-9,14,18,24H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDMWXQRZXXBJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2(CCN(CC2)C(C3=CC=CC=C3)C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{3-[4-(dimethylamino)phenyl]-8-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl}-3-penten-2-one](/img/structure/B5307962.png)
![2-(3-chlorophenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5307970.png)
![3-cyclopropyl-1-{[2-(3,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,4-triazole](/img/structure/B5307974.png)

![2-ethyl-7-[2-(trifluoromethyl)phenyl]pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5307996.png)
![(1R)-2-[3-(3-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxo-1-phenylethanamine](/img/structure/B5307997.png)
![N,N-dimethyl-N'-[(5-phenyl-2-furyl)methyl]-1,2-ethanediamine dihydrochloride](/img/structure/B5308003.png)
![N'-cyclohexyl-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5308013.png)
![4-{[(2-pyridinylmethyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B5308017.png)

![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}quinoline-8-carboxamide](/img/structure/B5308027.png)
![N-[1-(4-ethoxyphenyl)ethyl]-N'-(2-fluorophenyl)urea](/img/structure/B5308034.png)
![N'-[1-(4-bromophenyl)ethylidene]bicyclo[6.1.0]non-4-ene-9-carbohydrazide](/img/structure/B5308041.png)